

5-Fluoro-1,3-dimethyl-2-nitrobenzene chemical structure and IUPAC name.

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Compound of Interest

Compound Name: 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1280551

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In-Depth Technical Guide: 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** (CAS No. 315-12-8), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing within the pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Structure and IUPAC Name

The chemical structure of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** is characterized by a benzene ring substituted with one fluorine atom, two methyl groups, and one nitro group.

IUPAC Name: **5-fluoro-1,3-dimethyl-2-nitrobenzene**^[1]

Synonyms: 2,6-Dimethyl-4-fluoronitrobenzene, 5-Fluoro-2-nitro-m-xylene

The structure is as follows:

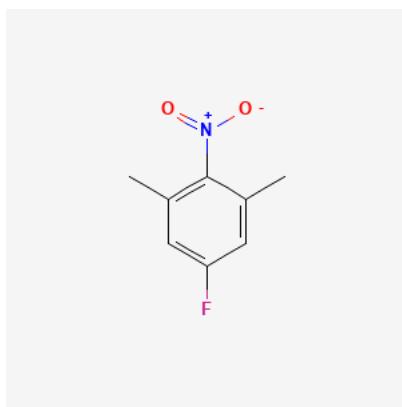


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Physicochemical and Spectral Data

Quantitative data for **5-Fluoro-1,3-dimethyl-2-nitrobenzene** is summarized in the table below. This information is crucial for reaction planning, safety assessment, and quality control.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.16 g/mol	[1]
CAS Number	315-12-8	[1]
Appearance	Colorless to light yellow crystal or liquid	
Melting Point	52-56 °C	
Boiling Point	93-96 °C (at 14 Torr)	
Density	~1.225 g/cm ³ (Predicted)	
Flash Point	94.8 °C	
Solubility	Soluble in organic solvents such as ethanol and dichloromethane.	

Note: Some physical properties are predicted values and should be confirmed experimentally.

While specific spectral data such as ^1H NMR, ^{13}C NMR, and IR spectra are indicated to be available from various suppliers, precise, publicly available datasets are limited. Researchers are advised to acquire a Certificate of Analysis (CoA) from their supplier for detailed spectral information.

Experimental Protocols: Synthesis

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a synthetic intermediate and not naturally occurring. A plausible and commonly employed method for the synthesis of substituted nitroaromatics is through the nitration of a corresponding substituted benzene.

Proposed Synthesis Route: Nitration of 4-Fluoro-m-xylene

This protocol is based on established procedures for the nitration of aromatic compounds.

Objective: To synthesize **5-Fluoro-1,3-dimethyl-2-nitrobenzene** by introducing a nitro group to 4-fluoro-m-xylene.

Reagents:

- 4-Fluoro-m-xylene
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid ($\geq 90\%$)
- Ice
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

- Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.
- Once the nitrating mixture is prepared, slowly add 4-fluoro-m-xylene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
- The crude product may precipitate or form an organic layer. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **5-fluoro-1,3-dimethyl-2-nitrobenzene**.

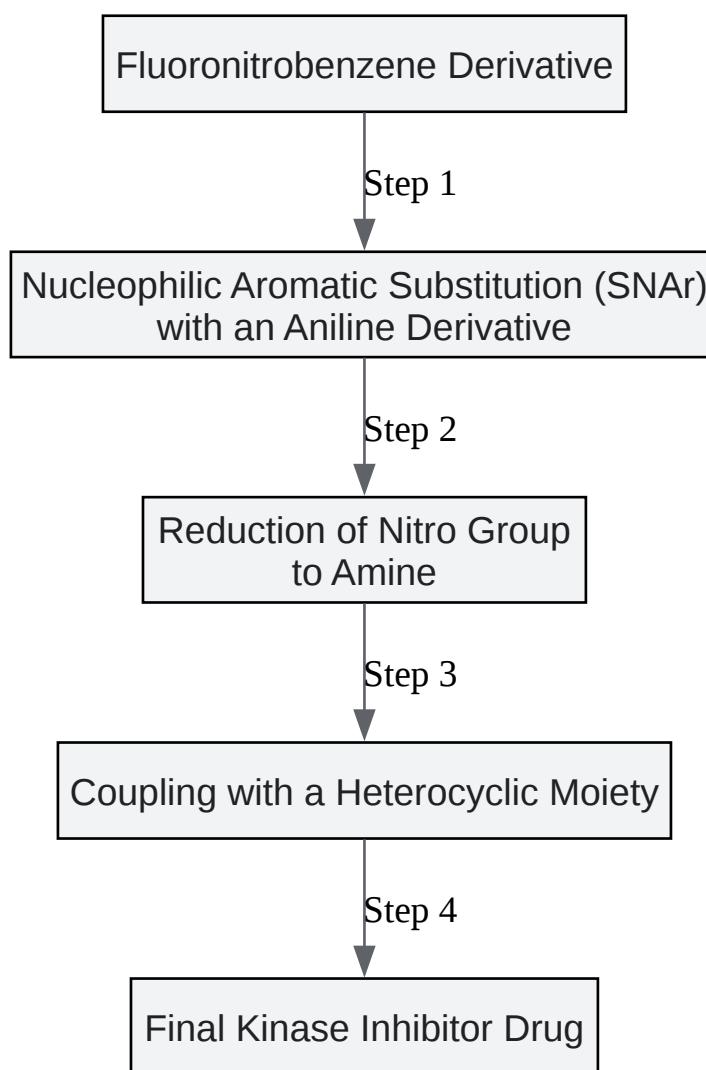
Applications in Drug Discovery and Development

Fluorinated nitroaromatic compounds like **5-fluoro-1,3-dimethyl-2-nitrobenzene** are valuable building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group is a versatile functional handle that can be readily reduced to an amine for further synthetic transformations.

While specific signaling pathways involving **5-fluoro-1,3-dimethyl-2-nitrobenzene** are not documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. To illustrate its potential utility, the following sections describe the synthesis and mechanism of a known drug that utilizes a similar fluoronitrobenzene building block.

Illustrative Example: Synthesis of a Kinase Inhibitor

The following workflow demonstrates how a simple fluoronitrobenzene derivative can be a key starting material in the synthesis of a targeted cancer therapeutic, such as an Epidermal Growth Factor Receptor (EGFR) inhibitor.



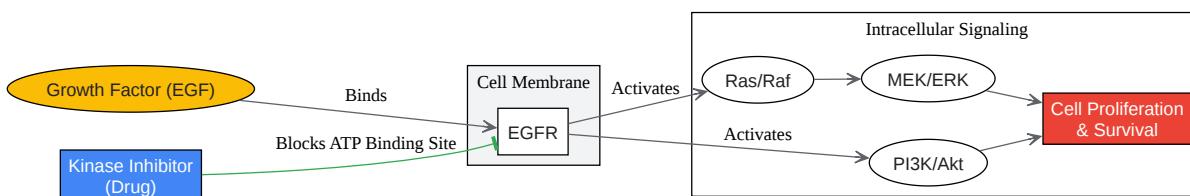
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General synthetic workflow for a kinase inhibitor.

Illustrative Example: EGFR Signaling Pathway Inhibition

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates how

a synthesized inhibitor blocks this pathway.



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Inhibition of the EGFR signaling pathway.

Safety and Handling

5-Fluoro-1,3-dimethyl-2-nitrobenzene is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

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References

- 1. 5-Fluoro-1,3-dimethyl-2-nitrobenzene 95.00% | CAS: 315-12-8 | AChemBlock [achemblock.com]
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